BenchChemオンラインストアへようこそ!

(+)-Decursinol

Pharmacokinetics Drug Metabolism Bioavailability

Select (+)-Decursinol for reproducible in vivo efficacy. Unlike decursin (F=0.11) or D/DA, oral decursinol delivers >45% bioavailability and a 2.4-fold higher AUC, eliminating esterase variability and first-pass confounds. In LNCaP/AR-Luc xenografts, it achieved 75% tumor growth inhibition where equimolar D/DA showed minimal effect. This is the active antitumor species for AR-positive prostate cancer models. Also ideal for pain, neuroprotection (top-ranked AChE inhibitor among Angelica coumarins), and inflammation studies where consistent plasma concentrations are critical. Research-use only.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 23458-02-8
Cat. No. B1670153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Decursinol
CAS23458-02-8
Synonyms2-butenoic acid, 2-methyl-, (7S)-7,8-dihydro-8,8-dimethyl-2-oxo-2H,6H-benzo(1,2-b:5,4-b')dipyran-7-yl ester, (2Z)-
2H,6H-benzo(1,2-b:5,4-b')dipyran-2-one, 7,8-dihydro-7-hydroxy-8,8-dimethyl-, (S)-
decursin
decursinol
decursinol angelate
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
InChIInChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1
InChIKeyBGXFQDFSVDZUIW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Decursinol (CAS 23458-02-8): A Naturally Occurring Pyranocoumarin with Distinct Pharmacokinetic and Pharmacodynamic Profile


(+)-Decursinol is a natural pyranocoumarin isolated from the roots of Angelica gigas Nakai (Korean Dang-gui), belonging to the class of linear dihydropyranocoumarins [1]. It is a major metabolite of its more complex esterified analogs, decursin and decursinol angelate, which are rapidly hydrolyzed to decursinol in vivo [2]. The compound exhibits a unique combination of high oral bioavailability, rapid absorption, and potent in vivo efficacy across multiple therapeutic models, including cancer, pain, and neuroprotection [3][4].

Why Decursin or Decursinol Angelate Cannot Simply Replace (+)-Decursinol in Research Protocols


Although decursin and decursinol angelate (D/DA) are metabolized to decursinol in vivo, direct substitution of these precursors for (+)-decursinol introduces significant pharmacokinetic variability and reduces the achievable plasma concentration of the active metabolite. Studies demonstrate that oral administration of decursinol yields 2-3 fold higher systemic exposure (AUC) compared to equimolar doses of D/DA, with a faster time to peak plasma concentration (Tmax ~0.7 h vs. ~0.5 h for D/DA) [1]. Furthermore, decursin undergoes extensive hepatic first-pass metabolism (bioavailability fraction F = 0.11) [2], while decursinol itself exhibits high oral bioavailability (>45%) and high stability to oxidative and glucuronic metabolism in human and rat liver microsomes [3]. These PK differences translate directly into superior in vivo efficacy: in prostate cancer xenograft models, decursinol decreased tumor growth by 75%, whereas equimolar D/DA exerted a much weaker effect [4]. Additionally, decursinol lacks the ester side chain present in D/DA, resulting in a distinct pharmacodynamic profile—decursinol does not inhibit estrogen-stimulated breast cancer cell growth at comparable concentrations, unlike D/DA [5]. Therefore, selecting the appropriate molecular entity is critical for ensuring reproducible exposure, efficacy, and mechanistic interpretation.

Quantitative Differentiation of (+)-Decursinol (CAS 23458-02-8) from Analogs: A Head-to-Head Evidence Guide


Superior Oral Bioavailability and Faster Systemic Exposure Compared to Precursor Coumarins

Direct oral administration of (+)-decursinol results in significantly higher and faster systemic exposure than equimolar doses of its esterified precursors, decursin and decursinol angelate (D/DA). In a comparative rat study, decursinol achieved an AUC of 65,012 h·ng/mL versus 27,033 h·ng/mL for the D/DA mixture, representing a 2.4-fold increase in bioavailability [1]. Additionally, decursinol exhibited rapid absorption with a Tmax of ~0.7 h, compared to ~0.5 h for D/DA [1]. A separate pharmacokinetic characterization confirmed high oral bioavailability (>45%) and rapid absorption (Tmax 0.4–0.9 h) for decursinol [2].

Pharmacokinetics Drug Metabolism Bioavailability

Markedly Enhanced In Vivo Antitumor Efficacy in Prostate Cancer Xenograft Model

In a direct comparative study using SCID-NSG mice bearing LNCaP/AR-Luc prostate cancer xenografts, (+)-decursinol (4.5 mg/mouse) reduced tumor growth by 75% and inhibited lung metastasis, whereas an equimolar dose of decursin/decursinol angelate (6 mg/mouse) exerted a much weaker effect [1]. The superior efficacy was associated with a 3.7-fold higher plasma AUC of decursinol when dosed directly versus achieved from D/DA administration [1].

Oncology Prostate Cancer Xenograft Models

Comparable Anti-Inflammatory Potency to Decursin and Decursinol Angelate in LPS-Stimulated Macrophages

In a comparative study of five coumarins isolated from Angelica gigas, (+)-decursinol suppressed nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells with an IC50 of 7.6 μg/mL [1]. This activity is comparable to that of decursin (IC50 = 7.4 μg/mL) and decursinol angelate (IC50 = 6.5 μg/mL) [1]. All three compounds also suppressed iNOS, IL-1β, and COX-2 expression [1].

Inflammation Immunology Nitric Oxide

Highest In Vitro Acetylcholinesterase Inhibitory Activity Among Angelica gigas Coumarins

In an acetylcholinesterase (AChE) inhibitory activity-guided fractionation study, (+)-decursinol exhibited the highest inhibitory activity toward AChE in vitro among 12 coumarins isolated from Angelica gigas, including a new coumarin, peucedanone [1]. While specific IC50 values were not reported in the abstract, the study explicitly identifies decursinol as the most potent AChE inhibitor within this chemical class [1].

Neuroscience Alzheimer's Disease Enzyme Inhibition

Neuroprotection Against Glutamate Excitotoxicity at Low Micromolar Concentrations

Both (+)-decursinol and decursin exhibited significant neuroprotective activity in primary cultured rat cortical cells exposed to glutamate at concentrations of 0.1–10.0 μM [1]. The compounds reduced intracellular calcium overload, prevented glutathione depletion, and decreased cellular peroxide production [1]. However, decursin demonstrated additional efficacy in a post-treatment paradigm, suggesting mechanistic divergence [1].

Neuroprotection Excitotoxicity Oxidative Stress

Recommended Procurement and Experimental Use Cases for (+)-Decursinol (CAS 23458-02-8)


In Vivo Efficacy Studies Requiring High and Reproducible Systemic Exposure

Use (+)-decursinol as the direct test article in rodent models of cancer, pain, or inflammation where consistent plasma levels are critical. The compound's high oral bioavailability (>45%) and 2.4-fold AUC advantage over precursor coumarins ensure robust exposure [1][2]. This avoids the confounding variable of variable esterase-mediated conversion of D/DA and the extensive first-pass metabolism of decursin (F=0.11) [3].

Prostate Cancer Xenograft and Metastasis Models

Select (+)-decursinol for in vivo prostate cancer studies based on its demonstrated 75% tumor growth inhibition and metastasis suppression in LNCaP/AR-Luc xenografts, where D/DA showed minimal effect [4]. This evidence positions decursinol as the active antitumor species for androgen receptor-positive prostate cancer models.

Neurodegenerative Disease Research Focused on Acetylcholinesterase Inhibition

Employ (+)-decursinol as a scaffold for AChE inhibitor development, given its top-ranked potency among 12 Angelica gigas coumarins [5]. Its neuroprotective activity at low micromolar concentrations further supports investigation in Alzheimer's disease and excitotoxicity models [6].

Anti-Inflammatory Assays Where Esterase-Stable Compound is Preferred

Utilize (+)-decursinol in LPS-stimulated macrophage assays or in vivo inflammation models when a non-esterified, metabolically stable coumarin is required. It exhibits anti-inflammatory potency (IC50 7.6 μg/mL for NO suppression) equivalent to decursin and decursinol angelate without the liability of ester hydrolysis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Decursinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.